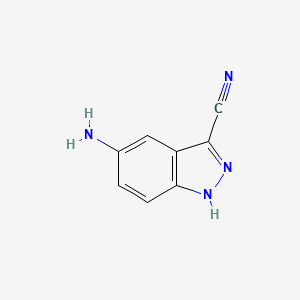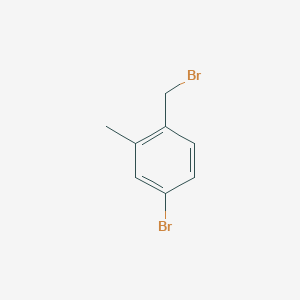
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the synthesis of 1,3,5-tris(ferrocenylethynyl)benzene derivatives is achieved through palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, is accomplished starting from a brominated precursor in five steps . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene is elucidated using NMR and IR spectroscopy, complemented by density functional theory (DFT) calculations . Similarly, the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene is studied using dynamic NMR and molecular mechanics calculations . These approaches could be applied to determine the molecular structure of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is explored in several papers. For instance, the reactivity of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) is investigated, leading to various phenyllithium intermediates and subsequent products . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is also demonstrated . These studies suggest that 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene could undergo similar organometallic reactions, potentially leading to a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For example, the presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene is indicated by NMR spectroscopy, with isomer interconversion observed upon heating . The solid-state structures of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveal different packing interactions, such as C–Br...π(arene) and Br...Br interactions . These findings suggest that the physical properties of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene, such as melting point and solubility, could be similarly influenced by its molecular conformation and intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Overview of Related Compounds in Research
Supramolecular Chemistry and Nanotechnology Applications Compounds similar to 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene might be utilized in supramolecular chemistry for their potential in forming structured nanomaterials. These materials have applications ranging from nanotechnology to polymer processing and biomedical fields, exploiting their self-assembly and binding capabilities for creating nanometer-sized structures stabilized by specific intermolecular interactions, such as hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical and Medicinal Chemistry Derivatives of complex benzene compounds, including those with halogen and ether functionalities, often play a crucial role in medicinal chemistry. Their structural motifs are found in a wide array of pharmaceuticals, showcasing the diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. This diversity underscores the importance of chemical modifications, like bromination or the introduction of trifluoroethoxy groups, in altering the biological activity and solubility of these molecules for therapeutic use (Verma, Sinha, & Bansal, 2019).
Material Science and Organic Synthesis In the realm of material science and organic synthesis, compounds bearing bromo and trifluoroethoxy groups are valuable intermediates. They can be used in the synthesis of complex organic molecules, polymers, and electronic materials. Their role in facilitating various organic reactions, including coupling reactions critical for constructing polymeric and small molecule frameworks, is well-documented. This versatility is attributed to the reactivity of the bromo group and the unique electronic properties imparted by the trifluoroethoxy group (Qiu et al., 2009).
Environmental and Toxicological Studies Environmental and toxicological studies often involve the analysis of compounds with bromo and ether groups due to their potential impact on health and the environment. Such studies might include examining the degradation behavior, bioaccumulation, and toxic effects of these compounds. Understanding the environmental fate and potential hazards of chemically related compounds provides insights into safer chemical design and usage practices (Koch & Sures, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNGJIKOVCQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626952 | |
| Record name | 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
218610-57-2 | |
| Record name | 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

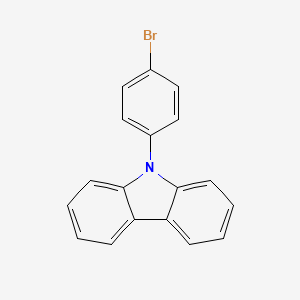
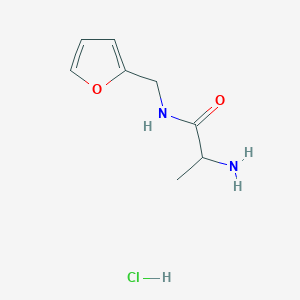
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)



![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)
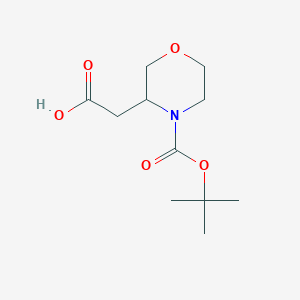
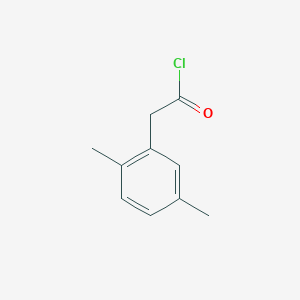
![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)
